molecular formula C7H8ClNO B8719489 (R)-1-(2-chloropyridin-4-yl)ethanol

(R)-1-(2-chloropyridin-4-yl)ethanol

Cat. No. B8719489
M. Wt: 157.60 g/mol
InChI Key: JVKWVFDRUADQGB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2-chloropyridin-4-yl)ethanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(2-chloropyridin-4-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2-chloropyridin-4-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-1-(2-chloropyridin-4-yl)ethanol

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

(1R)-1-(2-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3/t5-/m1/s1

InChI Key

JVKWVFDRUADQGB-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)Cl)O

Canonical SMILES

CC(C1=CC(=NC=C1)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(2-Chloropyridin-4-yl)ethan-1-one (110 g, 707 mmol, 1.00 equiv) and methanol (1500 mL) were added to a 3000-mL 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen. NaBH4 (26.4 g, 698 mmol, 1.00 equiv) was added in portions at 0° C. The reaction mixture was stirred overnight at room temperature. The reaction was then quenched by the addition of water (1000 mL). The resulting mixture was concentrated under vacuum and extracted with dichloromethane (3×2000 mL). The combined organic layer was washed with brine (2×2000 mL), dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified by column chromatography on silica gel (1:5 ethyl acetate/petroleum ether) to afford 1-(2-chloropyridin-4-yl)ethan-1-ol as colorless oil.
Quantity
110 g
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1500 mL
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26.4 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 1-(2-chloro-4-pyridyl)ethanone (1.0 g, 6.42 mmol) in MeOH was added NaBH4 (0.73 g, 19.21 mmol) and the solution stirred at RT for 30 min. The reaction was then quenched with saturated NH4Cl solution followed by extraction with EtOAc (3×100 mL). The combined organic layers were washed with brine, dried (Na2SO4) and evaporated in vacuo to obtain i (0.61 g, 60%). MS 158.10 [M+H]+.
[Compound]
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ice
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0 (± 1) mol
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1 g
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reactant
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0.73 g
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